
IRE1|A kinase-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IRE1|A kinase-IN-4 is a compound that targets the inositol-requiring enzyme 1 (IRE1), a key player in the unfolded protein response (UPR) pathway. This pathway is crucial for maintaining cellular homeostasis under stress conditions by managing the accumulation of misfolded proteins in the endoplasmic reticulum (ER). This compound is particularly significant in the context of cancer research, as it has shown potential in modulating the UPR to induce apoptosis in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation-reduction reactions, and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods would depend on the specific requirements of the compound and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
IRE1|A kinase-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
IRE1|A kinase-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the UPR pathway and its role in cellular stress responses.
Biology: Helps in understanding the mechanisms of protein folding and degradation in the ER.
Industry: Could be used in the development of new pharmaceuticals targeting the UPR pathway.
Mécanisme D'action
IRE1|A kinase-IN-4 exerts its effects by targeting the IRE1 enzyme, which has both kinase and endoribonuclease activities. Upon activation by ER stress, IRE1 undergoes autophosphorylation and oligomerization, leading to the activation of its endoribonuclease domain. This activation results in the splicing of XBP1 mRNA and the degradation of specific mRNAs through regulated IRE1-dependent decay (RIDD). These processes help alleviate ER stress by reducing the load of misfolded proteins and promoting cell survival or apoptosis, depending on the context .
Comparaison Avec Des Composés Similaires
IRE1|A kinase-IN-4 can be compared with other IRE1 inhibitors such as STF-083010, which also targets the endoribonuclease activity of IRE1 without affecting its kinase activity. Unlike STF-083010, this compound may have a broader range of effects due to its dual inhibition of both kinase and endoribonuclease activities .
List of Similar Compounds
STF-083010: Selectively inhibits IRE1 endoribonuclease activity.
4μ8C: Another IRE1 inhibitor that blocks its endoribonuclease activity.
MKC-3946: Inhibits IRE1 endoribonuclease activity and has shown potential in cancer therapy.
Propriétés
Formule moléculaire |
C29H31N7O2 |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
1-[4-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]-3-cyclopropylurea |
InChI |
InChI=1S/C29H31N7O2/c30-18-7-9-19(10-8-18)33-28-32-17-15-25(35-28)23-6-3-16-31-27(23)38-26-14-13-24(21-4-1-2-5-22(21)26)36-29(37)34-20-11-12-20/h1-6,13-20H,7-12,30H2,(H,32,33,35)(H2,34,36,37) |
Clé InChI |
ZFFRELDEPVAHMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NC(=O)NC6CC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


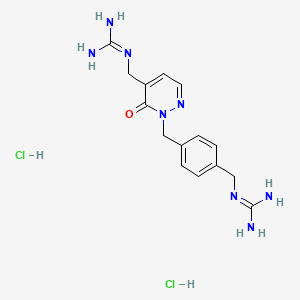

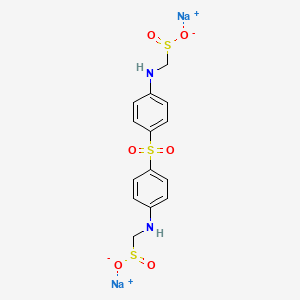
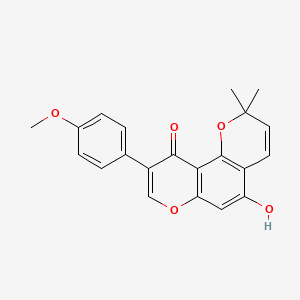
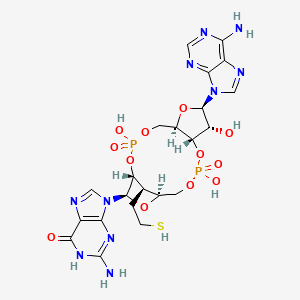
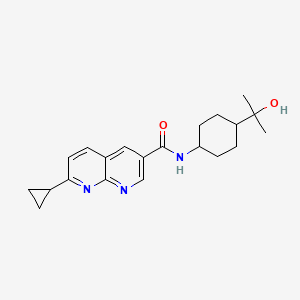
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)

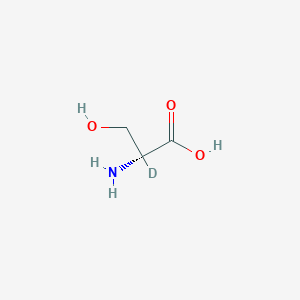
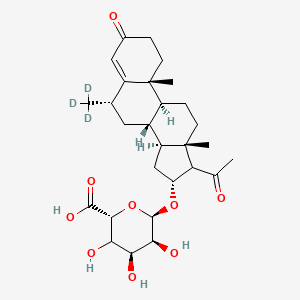
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
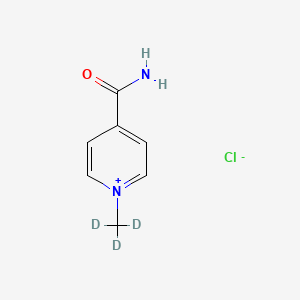

![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
